7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazolopyrimidine core with a phenylpiperazine moiety, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylpiperazine with a suitable triazolopyrimidine precursor in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpiperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the phenylpiperazine moiety.
Scientific Research Applications
7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a kinase inhibitor for cancer treatment.
Biological Studies: Investigation of its effects on cell cycle progression and apoptosis induction.
Pharmacology: Evaluation of its binding affinity to specific receptors and enzymes.
Mechanism of Action
The mechanism of action of 7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis. Molecular docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with key residues in the active site .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolopyrimidine core and have shown potential as kinase inhibitors.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibition and have been studied for their anti-cancer properties.
Uniqueness
7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific combination of a triazolopyrimidine core with a phenylpiperazine moiety, which imparts distinct biological activities and binding affinities compared to other similar compounds.
Properties
Molecular Formula |
C15H16N6O |
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Molecular Weight |
296.33 g/mol |
IUPAC Name |
7-(4-phenylpiperazin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C15H16N6O/c22-15-18-17-14-10-13(16-11-21(14)15)20-8-6-19(7-9-20)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,18,22) |
InChI Key |
BLPBJHUSDYNFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC4=NNC(=O)N4C=N3 |
Origin of Product |
United States |
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